2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid

GRK2 inhibition Heart failure Kinase assay

Researchers optimizing GRK2 inhibitors face extreme sensitivity to substituent identity, where even minor structural changes cause >100-fold potency shifts. This 1,2,4-triazole hydrazine carboxamide (CAS 2199407-49-1) provides a precise solution as a distinct chemical probe with confirmed low-nanomolar GRK2 potency. - Validated GRK2 IC50 of 23 nM via standardized Lance TR-FRET assay, serving as a calibrated benchmark between weak screening hits (1200-1800 nM) and lead compounds (18 nM). - Features a unique methoxymethyl substituent at the triazole N-1 position, a key discriminant that 3D-QSAR predicts enhances GRK2-over-ROCK2 selectivity through steric and electronic modulation. - Ideal for head-to-head cellular profiling alongside the methyl-substituted 115h series to validate target engagement, βAR internalization, and cAMP potentiation in HEK293 models.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
CAS No. 2199407-49-1
Cat. No. B1484430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid
CAS2199407-49-1
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESCOCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16)
InChIKeyASQQCXBTOMUROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRK2 Inhibitor (CAS 2199407-49-1) Procurement Guide


2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid (CAS 2199407-49-1) belongs to a class of 1,2,4-triazole hydrazine carboxamide G protein-coupled receptor kinase 2 (GRK2) inhibitors developed through structure–activity relationship optimization from high-throughput screening hits [1]. This compound demonstrates low nanomolar potency against recombinant human GRK2 (IC50 = 23 nM) measured under a standardized Lance TR-FRET assay using ulight topo2alpha substrate [1], and represents a distinct chemotype within the triazole-containing GRK2 inhibitor family relative to the more extensively profiled 4-methyltriazole benzylcarboxamide series.

Pathway study GRK2-mediated βAR desensitization research
Kinase profiling Isoform selectivity assessment context
Cellular model βAR resensitization assay compatibility

Non-Interchangeability of CAS 2199407-49-1


GRK2 inhibitors built upon a 1,2,4-triazole scaffold exhibit extreme sensitivity to substituent identity and position, resulting in potency differences exceeding two orders of magnitude even among structurally adjacent analogues. The original HTS hits compound 5 (hydrazone; IC50 = 1800 nM) and compound 24a (1,2,4-triazole; IC50 = 1200 nM) were both optimized to low-nanomolar leads including compound 115h (IC50 = 18 nM), yet each intermediate along the optimization trajectory possessed unique potency, selectivity, and physicochemical signatures that preclude functional interchangeability [1]. The methoxymethyl substituent at the triazole N-1 position in CAS 2199407-49-1 is a key structural discriminant that, according to 3D-QSAR analysis, influences both GRK2 inhibitory activity and selectivity over the closely related kinase ROCK2 through steric and electronic modulation of the triazole ring environment [2].

Substituent sensitivity Minor N-1 changes may alter potency by >100-fold; early HTS hits cannot be assumed interchangeable.
Selectivity shifts Methoxymethyl group modulates GRK2/ROCK2 selectivity; bulkier substituents may increase off-target kinase activity.
Chemotype divergence Triazole-hydrazine carboxamide scaffold differs from 4-methyltriazole series; cross-series binding mode may vary.

Quantitative Evidence: CAS 2199407-49-1 vs. Key Comparators


Potency vs. Compound 24a

CAS 2199407-49-1 exhibits approximately 52-fold greater inhibitory potency against recombinant human GRK2 (IC50 = 23 nM) compared to the 1,2,4-triazole HTS hit compound 24a (IC50 = 1200 nM), both measured in the same Lance TR-FRET assay system [1][2]. This potency improvement is attributable to systematic SAR optimization of the triazole core substituents described in the Okawa et al. 2017 J. Med. Chem. paper [1]. The quantitative difference confirms that CAS 2199407-49-1 represents a post-hit optimization compound, not a screening hit, underscoring its value for detailed mechanistic or selectivity profiling studies.

vs Compound 24a
Head-to-head
23 nM
vs
1200 nM
~52-fold improvement
Supports GRK2 potency benchmarking
Same Lance TR-FRET assay; replaces initial HTS hit
GRK2 inhibition Heart failure Kinase assay

Potency vs. Compound 5

CAS 2199407-49-1 achieves approximately 78-fold greater potency than the hydrazone HTS hit compound 5 (IC50 = 1800 nM), with both values derived from the identical GRK2 Lance TR-FRET assay protocol published in Okawa et al. [1][2]. The magnitude of this potency gap reflects the extensive chemical modifications applied to the hydrazone core, including replacement with a 1,2,4-triazole bridge and introduction of the methoxymethyl substituent, which collectively drive the compound into the low-nanomolar range.

vs Compound 5
Head-to-head
23 nM
vs
1800 nM
~78-fold improvement
Context for hit-to-lead optimization
Reflects chemotype transformation from hydrazone
GRK2 inhibition SAR optimization Hit-to-lead

Potency vs. Compound 115h

CAS 2199407-49-1 (IC50 = 23 nM) demonstrates potency within 1.3-fold of the co-crystallized lead compound 115h (IC50 = 18 nM) from the Okawa et al. series, establishing that this compound resides at a comparable potency tier to the most advanced inhibitor in the paper for which a crystal structure with human GRK2 (PDB 5UVC) was obtained [1][2]. Despite this near-equipotent IC50, CAS 2199407-49-1 features a methoxymethyl substituent at the triazole N-1 position rather than the methyl substituent characteristic of the 4-methyltriazole series (including 115h), offering a structurally divergent tool for probing substituent-dependent selectivity or binding mode differences [1].

vs Compound 115h
Reported
23 nM
vs
18 nM
1.3-fold difference
Near lead-compound potency context
Enables structural probe divergence (methoxymethyl vs methyl)
GRK2 inhibitor Lead optimization Potency comparison

Predicted Selectivity: GRK2 over ROCK2

A 3D-QSAR and molecular docking study on a set of hydrazone and triazole derivatives across both GRK2 and ROCK2 identified that non-bulky substituents near the triazole ring and electronegative/H-bond acceptor substituents at the triazole ring confer higher inhibitory preference for GRK2 over ROCK2 [1]. CAS 2199407-49-1 contains a methoxymethyl group (non-bulky, H-bond acceptor) at the triazole N-1 position, structurally consistent with the reported selectivity determinants. While no compound-specific GRK2/ROCK2 selectivity ratio is available for CAS 2199407-49-1, the class-level inference places it among triazole derivatives predicted to exhibit GRK2-over-ROCK2 selectivity, in contrast to compounds with bulkier hydrophobic substituents at this position that enhance activity on both kinases non-selectively [1].

GRK2/ROCK2 Selectivity
Class-level
Methoxymethyl
favored in 3D-QSAR
Informs selectivity panel design
No compound-specific ratio; predicted from QSAR class
GRK2 selectivity ROCK2 3D-QSAR Heart failure

Application Scenarios for CAS 2199407-49-1


GRK Selectivity Panel Screening

The established GRK2 IC50 of 23 nM [1], combined with its non-bulky methoxymethyl substituent predicted by 3D-QSAR to favor GRK2-over-ROCK2 selectivity [2], makes CAS 2199407-49-1 a strong candidate for kinase selectivity profiling. Researchers can use this compound to experimentally determine selectivity ratios against GRK1, GRK3, GRK5, GRK6, GRK7, and ROCK2, generating data that triangulate the class-level selectivity hypothesis against measured values. This application is directly supported by the structural divergence from the methyl-substituted 115h series, enabling a direct comparison of how the triazole N-1 substituent modulates subtype selectivity.

βAR Resensitization Cellular Assay

Given that compound 115h (IC50 = 18 nM) was demonstrated to potentiate βAR-mediated cAMP accumulation and prevent βAR internalization in HEK293 cells [1], CAS 2199407-49-1—with its near-equivalent GRK2 potency (23 nM)—can serve as a structurally distinct chemical probe to validate these cellular phenotypes. Using CAS 2199407-49-1 alongside 115h in parallel experiments would test whether the methoxymethyl-for-methyl substitution alters cellular efficacy, membrane permeability, or target engagement kinetics, generating comparative structure–activity relationship data at the cellular level.

In Vitro Reference Standard for GRK2 Discovery

CAS 2199407-49-1 provides an experimentally validated potency benchmark (IC50 = 23 nM) that bridges the gap between the weak screening hits (compound 5 at 1800 nM; compound 24a at 1200 nM) and the most optimized leads (115h at 18 nM) [1][3]. In hit-to-lead and lead optimization campaigns, this compound serves as an intermediate reference point for calibrating assay performance, tracking SAR progress, and establishing potency thresholds. Its well-defined single-point IC50 in the standardized Lance TR-FRET assay reduces inter-laboratory variability when used as a cross-study comparator.

Computational Docking and QSAR Validation

The methoxymethyl substituent of CAS 2199407-49-1 introduces a hydrogen-bond acceptor moiety at the triazole N-1 position, which represents a distinct interaction pharmacophore relative to the methyl-substituted or unsubstituted triazole analogues [2]. This feature makes the compound valuable for validating computational docking poses and free-energy perturbation calculations against GRK2, particularly for assessing the energetic contribution of the methoxymethyl group to binding affinity. The compound's inclusion in the 3D-QSAR applicability domain reported by Keretsu et al. further supports its suitability for model validation [2].

Application
Selection Property
Validation Focus
Kinase selectivity panel studies
Isoform-selectivity profiling context
GRK vs ROCK2 selectivity determination
Cellular βAR signaling studies
Target-engagement and resensitization assay
cAMP accumulation and βAR internalization endpoints
GRK2 assay benchmarking
Potency calibration reference
Cross-study IC50 consistency
Docking and QSAR validation
Methoxymethyl pharmacophore fit
Binding mode and FEP calculation review
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